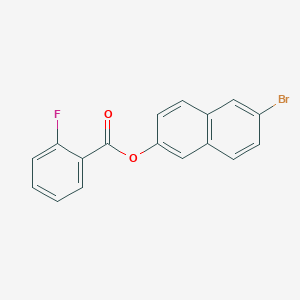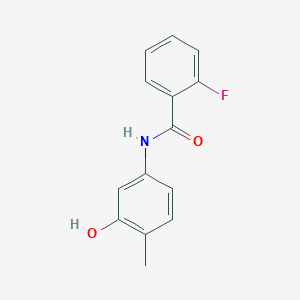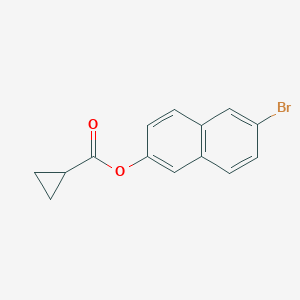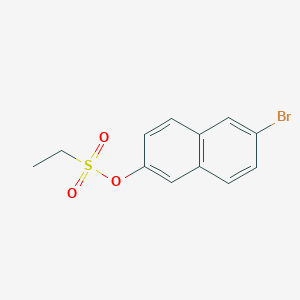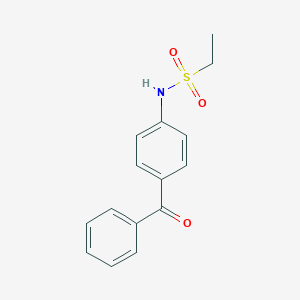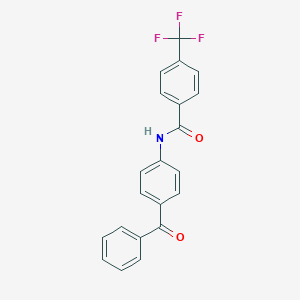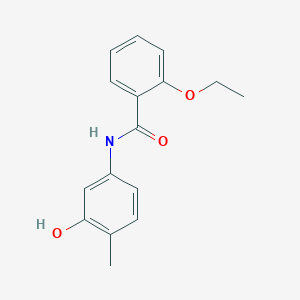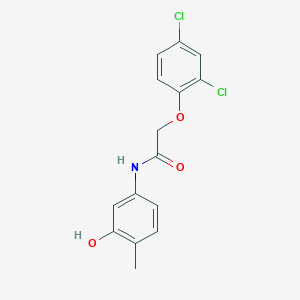
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate, also known as AMC-4-MS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized by several methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate reduces inflammation and pain.
Biochemical and Physiological Effects:
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells and reduce the formation of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has several advantages for lab experiments. It is stable and can be easily synthesized. It has been found to have low toxicity and can be administered orally or topically. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate. One area of research is the development of more efficient synthesis methods for 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate. Another area of research is the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research can be conducted to optimize the dosage and administration of 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate for maximum effectiveness.
Métodos De Síntesis
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been synthesized by several methods, including the reaction of 2-(carbonylamino)benzenesulfonate with 4-methoxyphenylboronic acid, and the reaction of 2-aminobenzenesulfonamide with 4-methoxyphenyl isocyanate. The latter method was found to be more efficient, with a higher yield of 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate.
Aplicaciones Científicas De Investigación
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to have potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
Nombre del producto |
2-(Anilinocarbonyl)phenyl4-methoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C20H17NO5S |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
[2-(phenylcarbamoyl)phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-25-16-11-13-17(14-12-16)27(23,24)26-19-10-6-5-9-18(19)20(22)21-15-7-3-2-4-8-15/h2-14H,1H3,(H,21,22) |
Clave InChI |
RISXWAZQFXSWRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



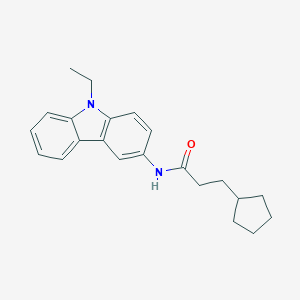
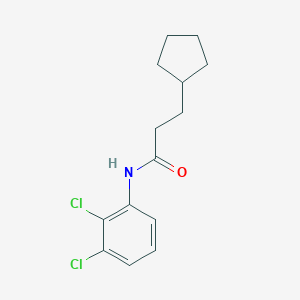
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
